(2Z)-2-[(3-chlorophenyl)imino]-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridine-3-carbothioamide
Description
The compound “(2Z)-2-[(3-chlorophenyl)imino]-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridine-3-carbothioamide” is a pyrano-pyridine derivative characterized by a thioamide (-C(=S)-NH2) group, a 3-chlorophenylimino substituent, and a hydroxymethyl moiety. Its molecular formula is C17H15ClN4O2S, with a molecular weight of approximately 386.84 g/mol.
Properties
IUPAC Name |
2-(3-chlorophenyl)imino-5-(hydroxymethyl)-8-methylpyrano[2,3-c]pyridine-3-carbothioamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O2S/c1-9-15-13(10(8-22)7-20-9)6-14(16(19)24)17(23-15)21-12-4-2-3-11(18)5-12/h2-7,22H,8H2,1H3,(H2,19,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOVSZCMTQVMQFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C2=C1OC(=NC3=CC(=CC=C3)Cl)C(=C2)C(=S)N)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2Z)-2-[(3-chlorophenyl)imino]-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridine-3-carbothioamide is a complex organic molecule that has garnered attention in pharmacological research due to its diverse biological activities. This article delves into its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Molecular Characteristics
- Molecular Formula : C25H22ClN3O5
- Molecular Weight : 479.9 g/mol
- IUPAC Name : N-(2-chlorophenyl)-2-(2,4-dimethoxyphenyl)imino-5-(hydroxymethyl)-8-methylpyrano[2,3-c]pyridine-3-carboxamide
- InChI Key : WYSBBJAOXRNPKB-UHFFFAOYSA-N
Structural Features
The compound features a pyrano[2,3-c]pyridine core with various functional groups including hydroxymethyl and chlorophenyl moieties. These structural elements are significant in determining its biological interactions.
Antimicrobial Properties
Research has indicated that derivatives of pyrano[2,3-c]pyridine compounds exhibit notable antimicrobial activity. A study demonstrated that similar compounds could effectively inhibit bacterial growth against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Antiviral Activity
Preliminary investigations have suggested that certain analogues of this compound may possess antiviral properties. For instance, related compounds have shown efficacy against human adenoviruses (HAdV), indicating a potential for development as antiviral agents . The mechanism often involves targeting viral replication processes.
Anticancer Potential
The compound's ability to inhibit cancer cell proliferation has also been explored. Some studies suggest that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways. This effect is often mediated by the compound's interaction with cellular enzymes or receptors that regulate cell growth and survival .
The biological activity of this compound is attributed to its ability to bind to specific molecular targets within cells. This binding can lead to:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : Interaction with cell surface receptors can alter signaling cascades.
- DNA Interaction : Some derivatives have shown the ability to intercalate into DNA, potentially leading to cytotoxic effects in rapidly dividing cells.
Study on Antimicrobial Activity
A comprehensive study evaluated the antimicrobial efficacy of related pyrano compounds against various pathogens. Results indicated that compounds with similar structures exhibited minimum inhibitory concentrations (MICs) ranging from 0.5 to 10 µg/mL against tested bacterial strains .
Investigation into Antiviral Effects
In a study focused on antiviral properties, specific derivatives were shown to effectively inhibit HAdV replication in vitro, with IC50 values indicating strong potency compared to standard antiviral agents . The research highlighted the need for further exploration into the pharmacodynamics and pharmacokinetics of these compounds.
Cancer Cell Line Studies
Research involving cancer cell lines demonstrated that the compound could reduce cell viability significantly at concentrations as low as 20 µM. The mechanism was linked to the induction of apoptosis and cell cycle arrest .
Data Summary Table
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Differences
The target compound shares a pyrano-pyridine core with several analogs but differs in substituents and functional groups. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Substituents | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|---|
| Target Compound | C17H15ClN4O2S | 3-Chlorophenylimino, hydroxymethyl, carbothioamide | 386.84 | Thioamide, Cl, -CH2OH |
| (2Z)-N-(5-Chloro-2,4-dimethoxyphenyl)-5-(hydroxymethyl)-2-[(4-methoxyphenyl)imino]-8-methyl analog [1] | C26H24ClN3O6 | 4-Methoxyphenylimino, carboxamide, 5-chloro-2,4-dimethoxyphenylamide | 509.94 | Carboxamide, OCH3, Cl |
| (2Z)-N-(2-Ethylphenyl)-2-[(3-ethylphenyl)imino] analog [8] | C27H27N3O3 | 3-Ethylphenylimino, carboxamide, 2-ethylphenylamide | 441.52 | Carboxamide, Ethyl groups |
| 9-(2-Chlorobenzylidene)-5-(2-chlorophenyl)-4-hydrazinyl derivatives [6] | C23H18Cl2N4O2 | Chlorobenzylidene, hydrazinyl, chromeno-pyrimidine core | 453.32 | Hydrazinyl, Cl, fused rings |
Key Observations:
Functional Groups: The carbothioamide group in the target compound replaces the carboxamide (-C(=O)-NH2) seen in analogs . The 3-chlorophenylimino group contrasts with 4-methoxyphenylimino () and 3-ethylphenylimino () substituents. Chlorine’s electron-withdrawing nature may influence electronic distribution and reactivity compared to methoxy or ethyl groups.
Molecular Weight and Solubility :
- The target compound has a lower molecular weight (~386 g/mol) than analogs in (509 g/mol) and (441 g/mol), suggesting differences in solubility and bioavailability.
- The hydroxymethyl (-CH2OH) group in the target and compound may improve aqueous solubility compared to ethyl-substituted analogs .
Table 2: Hypothetical Bioactivity Comparison
- Thioamide vs. Carboxamide : Thioamides are less common in drugs but show promise in targeting sulfur-dependent enzymes (e.g., cysteine proteases) . Carboxamides, as in and , are prevalent in kinase inhibitors due to hydrogen-bonding with ATP-binding pockets.
- Chlorophenyl vs. Ethyl/Methoxyphenyl : Chlorine’s electronegativity may enhance binding to hydrophobic pockets in targets like cytochrome P450 enzymes, whereas ethyl/methoxy groups could improve metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
